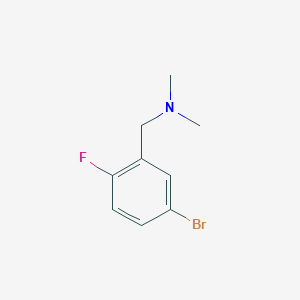
4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, PubChem ID, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, etc.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Antiviral Activity of Functionally Substituted Indole-3-Acetic Acids
- Application Summary: This compound is used in the synthesis of functionally substituted indole-3-acetic acids, which have been studied for their antiviral activity against the A/Aichi/2/69 influenza virus in MDCK cell culture and an influenza pneumonia model in mice .
- Methods of Application: The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield . The reaction of IV or V in THF with solutions of methylamine or dimethylamine afforded the corresponding auxins containing 2-(methylamino)methyl (VI and VII) and 2-(dimethylamino)methyl (VIII and IX) functional groups, respectively .
- Results or Outcomes: The study reported the synthesis of new functionally substituted heteroauxins VI – XXIX and the antiviral activity of several of them .
2. Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) Thiazol-2-yl)-2-chloroacetamide Derivatives
- Application Summary: This compound is used in the synthesis of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial and anticancer activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results or Outcomes: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
3. Synthesis of Functionally Substituted Indole-3-Acetic Acids
- Application Summary: This compound is used in the preparation of 4-Bromo-2-methylphenol . It is a key intermediate in the synthesis of various organic compounds, including heterocyclic compounds and aryl halides .
- Methods of Application: The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield . The reaction of IV or V in THF with solutions of methylamine or dimethylamine afforded the corresponding auxins containing 2-(methylamino)methyl (VI and VII) and 2-(dimethylamino)methyl (VIII and IX) functional groups, respectively .
- Results or Outcomes: The study reported the synthesis of new functionally substituted heteroauxins VI – XXIX .
4. Synthesis of N-(4-(4-bromophenyl) Thiazol-2-yl)-2-chloroacetamide Derivatives
- Application Summary: This compound is used in the synthesis of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial and anticancer activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results or Outcomes: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
5. Synthesis of 4-Bromo-2-methylaniline
- Application Summary: This compound is used in the preparation of 4-Bromo-2-methylaniline . It is a key intermediate in the synthesis of various organic compounds, including heterocyclic compounds and aryl halides .
- Methods of Application: The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield .
- Results or Outcomes: The study reported the synthesis of new functionally substituted heteroauxins VI – XXIX .
6. Synthesis of 4-Bromo-2-Fluorobenzonitrile
- Application Summary: This compound is used in the synthesis of 4-Bromo-2-Fluorobenzonitrile . It is commonly used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents .
- Methods of Application: One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .
- Results or Outcomes: The compound’s high reactivity, stability, and versatility make it an attractive option for the synthesis of other organic compounds .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Zukünftige Richtungen
This involves discussing potential applications of the compound and areas for future research.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this one, feel free to ask!
Eigenschaften
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNKBUVZONIVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611303 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene | |
CAS RN |
188723-95-7 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


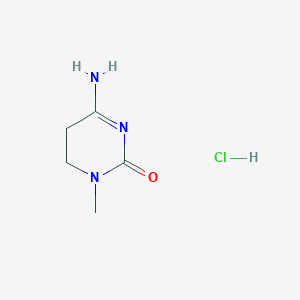

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)
![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)
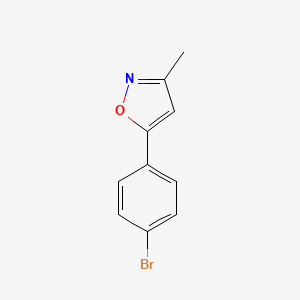



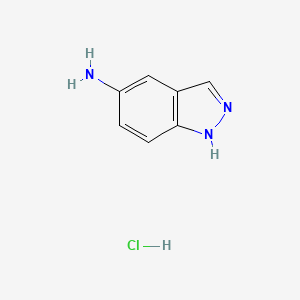
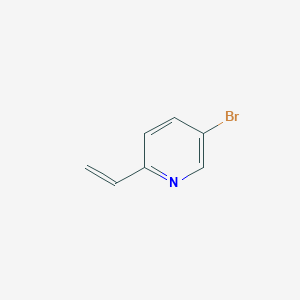
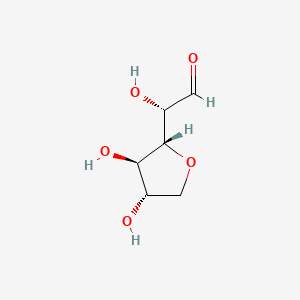
![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)
![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)